3,5-Dihydroxybenzamide
Description
Historical Context and Initial Research Trajectories of Benzamide (B126) Derivatives
Benzamide and its derivatives have a long and storied history in medicinal chemistry and pharmacology. ontosight.aiontosight.ai This class of compounds is recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai Early research into benzamides laid the groundwork for the development of numerous pharmaceutical agents. The initial trajectories of benzamide research often involved broad screening for biological activity, leading to the discovery of compounds with diverse therapeutic applications. tandfonline.com For instance, some benzamide derivatives have been investigated as glucokinase activators for potential antidiabetic treatments, while others have been studied for their role as histone deacetylase (HDAC) inhibitors in cancer therapy. researchgate.net This historical foundation has paved the way for more focused investigations into specific derivatives like 3,5-Dihydroxybenzamide.
Rationale for Focused Investigation on this compound
The specific arrangement of functional groups on the this compound molecule provides a compelling reason for its focused study. The two hydroxyl groups at the 3 and 5 positions are of particular interest due to their potential to participate in hydrogen bonding and act as antioxidants. smolecule.com Research has indicated that this compound and its derivatives exhibit a range of biological activities, including antioxidant and antibacterial properties. smolecule.com Furthermore, derivatives of this compound have been explored for their potential as tyrosinase inhibitors, which could have applications in cosmetics for skin whitening. researchgate.net The core structure also serves as a valuable scaffold in synthetic organic chemistry for the creation of more complex molecules with tailored biological functions.
One area of significant interest is its potential as an allosteric inhibitor. For example, studies have investigated this compound as a possible inhibitor of lactate (B86563) dehydrogenase (LDH), an enzyme that has gained attention as a target for cancer therapies. nih.gov Additionally, research has explored its derivatives for their antihyperglycemic activity as glucokinase activators and for their potential in treating obesity by influencing the activity of specific promoters. smolecule.comgoogle.com The synthesis of derivatives, such as N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B), has been pursued to enhance antioxidant properties and study their distribution in systems like oil-in-water emulsions, which is relevant for the delivery of bioactive compounds. nih.govuni-lj.si
Current Gaps in Understanding and Prospective Research Avenues for this compound
Despite the growing interest, significant gaps remain in our understanding of this compound. While its antioxidant and potential enzyme-inhibitory activities have been noted, the precise molecular mechanisms of action are often not fully elucidated. smolecule.comnih.gov Future research will likely focus on several key areas. A primary avenue will be the detailed investigation of its interactions with specific biological targets. This includes identifying the proteins it binds to and characterizing the nature of these interactions at a molecular level.
Prospective research should also aim to expand the scope of its potential therapeutic applications. For example, while some studies have touched upon its anticancer and anti-inflammatory potential, more comprehensive in vitro and in vivo studies are needed to validate these preliminary findings. ontosight.ai The synthesis and evaluation of a wider range of derivatives will also be crucial to establish clear structure-activity relationships (SAR), which can guide the design of more potent and selective compounds. researchgate.net Furthermore, exploring its potential in areas like neuroprotection, where other dihydroxybenzylamine derivatives have shown promise, could be a fruitful line of inquiry.
Methodological Approaches Employed in the Study of Novel Chemical Entities
The investigation of novel chemical entities like this compound relies on a diverse toolkit of methodological approaches. These can be broadly categorized into computational and experimental methods.
Computational Approaches:
Molecular Docking: This technique is used to predict the binding orientation of a small molecule to its target protein, providing insights into potential interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent molecules. arxiv.orgmdpi.com
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. mdpi.com
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to a target and then growing or linking them to create a higher-affinity ligand. arxiv.org
Experimental Approaches:
Synthesis and Characterization: The synthesis of the compound and its derivatives is a fundamental step, often involving techniques like acylation reactions. smolecule.com Characterization is typically performed using methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. smolecule.com
In Vitro Assays: These are laboratory-based tests used to assess the biological activity of a compound. Examples include enzyme inhibition assays, antioxidant activity assays (e.g., free radical scavenging), and cell-based assays to measure effects on cell proliferation or signaling pathways. smolecule.comresearchgate.net
X-ray Crystallography: This technique can be used to determine the three-dimensional structure of a compound or a compound-protein complex at atomic resolution, providing definitive evidence of binding modes. pharmtech.com
In Vivo Studies: These are experiments conducted in living organisms to evaluate the efficacy and pharmacokinetic properties of a compound. ontosight.ai
The integration of these computational and experimental methods is crucial for the efficient discovery and development of new chemical entities. arxiv.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYYMFBDRBSPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062870 | |
| Record name | Benzamide, 3,5-dihydroxy- | |
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Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3147-62-4 | |
| Record name | 3,5-Dihydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-62-4 | |
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| Record name | 3,5-Dihydroxybenzoic acid amide | |
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| Record name | 3,5-Dihydroxybenzamide | |
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| Record name | Benzamide, 3,5-dihydroxy- | |
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| Record name | Benzamide, 3,5-dihydroxy- | |
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| Record name | 3,5-dihydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3,5-DIHYDROXYBENZOIC ACID AMIDE | |
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Synthetic Strategies and Advanced Methodologies for 3,5 Dihydroxybenzamide and Its Analogs
Chemo-selective Synthesis of the 3,5-Dihydroxybenzamide Core Structure
The efficient and selective synthesis of the this compound core is paramount for the exploration of its chemical and biological potential. Various synthetic routes have been developed, ranging from direct transformations of precursors to more elaborate multi-step sequences.
Direct Amidation and Esterification Pathways of Precursors to this compound
The most direct route to this compound involves the amidation of 3,5-dihydroxybenzoic acid. A classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with ammonia. This method, while effective, often requires harsh conditions and generates stoichiometric waste.
Alternatively, direct amidation of 3,5-dihydroxybenzoic acid can be achieved using coupling agents that activate the carboxylic acid in situ. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the formation of the amide bond under milder conditions.
| Precursor | Reagent/Method | Product | Key Features |
| 3,5-Dihydroxybenzoic Acid | 1. SOCl₂ 2. NH₃ | This compound | Classical, high-yielding, but harsh conditions. |
| 3,5-Dihydroxybenzoic Acid | EDC, HOBt, Amine | Substituted this compound | Milder conditions, suitable for sensitive substrates. |
| 3,5-Dihydroxybenzoic Acid | Alcohol, H₂SO₄ (Fischer Esterification) | 3,5-Dihydroxybenzoate (B8624769) Ester | Intermediate for subsequent amidation. |
| Methyl 3,5-Dihydroxybenzoate | Ammonia | This compound | Amidation of the ester intermediate. |
Multi-step Convergent and Divergent Synthesis Approaches for this compound
For the synthesis of more complex analogs of this compound, multi-step convergent and divergent strategies are employed.
Convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final stages. For instance, a substituted aniline (B41778) and a protected 3,5-dihydroxybenzoic acid derivative could be synthesized separately and then coupled to form a complex N-aryl-3,5-dihydroxybenzamide. This approach is highly efficient for building molecular complexity and allows for the late-stage introduction of diverse functionalities.
Divergent synthesis , on the other hand, starts from a common intermediate, in this case, this compound or a protected precursor, and then introduces a variety of different functional groups to generate a library of related compounds. This strategy is particularly valuable for structure-activity relationship (SAR) studies in drug discovery, where the systematic modification of a core scaffold is required to optimize biological activity. For example, from a common this compound core, a diverse set of analogs can be prepared by differentially functionalizing the hydroxyl groups and the amide nitrogen.
Application of Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides to minimize environmental impact. For the synthesis of this compound, this includes the use of greener solvents, catalytic methods, and energy-efficient reaction conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating amide bond formation. The direct amidation of 3,5-dihydroxybenzoic acid with an amine can be significantly expedited under microwave irradiation, often in the absence of a solvent or in a high-boiling, green solvent.
Enzymatic synthesis offers another sustainable alternative. Lipases, for instance, can catalyze the amidation of esters in non-aqueous media, providing high selectivity and avoiding the use of harsh reagents. The amidation of methyl 3,5-dihydroxybenzoate could potentially be achieved using an appropriate immobilized lipase.
Furthermore, the development of catalytic direct amidation methods that avoid the use of stoichiometric activating agents is a key area of green chemistry research. While specific examples for this compound are still emerging, the broader progress in this field suggests that catalytic routes using earth-abundant metals or organocatalysts will become increasingly important.
Derivatization and Structural Modification of this compound
The presence of three reactive sites—two phenolic hydroxyl groups and an amide group—in this compound allows for a wide range of structural modifications to fine-tune its properties.
Regioselective Functionalization at Hydroxyl Positions of this compound
The two hydroxyl groups at the 3- and 5-positions of the benzene (B151609) ring are chemically equivalent, making their regioselective functionalization a significant challenge. To achieve selective modification of one hydroxyl group over the other, one must rely on statistical methods or the introduction of a directing group.
However, if both hydroxyl groups are to be functionalized with the same substituent, the reaction is more straightforward. For example, O-alkylation of both hydroxyl groups to form 3,5-dialkoxybenzamides can be achieved using an alkyl halide in the presence of a base such as potassium carbonate. Similarly, O-acylation can be performed using an acyl chloride or anhydride. The synthesis of 3,5-bis(benzyloxy)benzamide, for instance, is a common strategy to protect the hydroxyl groups during subsequent reactions.
For selective functionalization, one approach involves the use of a large protecting group that may preferentially react at one site due to steric hindrance, although this is less effective for the symmetrical 3,5-dihydroxy system. A more controlled approach would involve a multi-step sequence where the symmetry of the molecule is broken in an earlier synthetic step.
| Reaction | Reagents | Product |
| O-Alkylation | Alkyl Halide, K₂CO₃ | 3,5-Dialkoxybenzamide |
| O-Benzylation | Benzyl Bromide, K₂CO₃ | 3,5-Bis(benzyloxy)benzamide |
| O-Acylation | Acyl Chloride, Pyridine | 3,5-Diacyloxybenzamide |
Amide Nitrogen Substitution and Modification Strategies
The amide nitrogen of this compound can also be a site for further functionalization, leading to N-substituted derivatives.
N-Alkylation can be achieved by reacting this compound with an alkyl halide in the presence of a suitable base. The choice of base is crucial to avoid competing O-alkylation of the phenolic hydroxyls. The use of milder bases and careful control of reaction conditions can favor N-alkylation.
N-Arylation to form N-aryl-3,5-dihydroxybenzamides is typically more challenging and often requires transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would involve coupling this compound with an aryl halide in the presence of a palladium or copper catalyst and a suitable ligand and base. The phenolic hydroxyl groups would likely require protection prior to this reaction to prevent side reactions.
These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold, enabling the synthesis of a wide array of analogs with potentially novel properties and applications.
Exploration of Linker Chemistry for Conjugate Formation Involving this compound
The conjugation of this compound to other molecules, such as proteins, polymers, or therapeutic agents, often requires the use of chemical linkers. These linkers are bifunctional molecules that covalently connect the this compound moiety to the target molecule. The choice of linker is crucial as it can influence the stability, solubility, and biological activity of the resulting conjugate.
Commonly employed linkers for conjugation reactions include those with amine-reactive or thiol-reactive functional groups. For instance, linkers containing N-hydroxysuccinimide (NHS) esters can react with the primary amine of this compound under mild conditions to form a stable amide bond. Similarly, maleimide-containing linkers can be used to attach this compound to molecules bearing thiol groups.
The length and composition of the linker can be varied to optimize the properties of the conjugate. Polyethylene glycol (PEG) linkers, for example, are often used to increase the hydrophilicity and bioavailability of conjugates. The selection of an appropriate linker and conjugation strategy is paramount for the successful development of this compound-based conjugates for research and therapeutic applications.
Table 1: Examples of Linker Types for Conjugate Formation
| Linker Type | Reactive Group | Target Functional Group | Bond Formed |
| NHS Ester | N-Hydroxysuccinimide | Amine | Amide |
| Maleimide | Maleimide | Thiol | Thioether |
| Carbodiimide | Carbodiimide | Carboxylic Acid, Amine | Amide |
| Hydrazide | Hydrazide | Carbonyl (Aldehyde/Ketone) | Hydrazone |
Stereochemical Control and Enantioselective Synthesis of this compound Analogs
The introduction of chiral centers into analogs of this compound can significantly impact their biological activity. Therefore, the development of synthetic methods that allow for precise control over the stereochemistry of these molecules is of great importance. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often the desired form for pharmaceutical applications.
Several strategies can be employed to achieve stereochemical control in the synthesis of this compound analogs. One common approach involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed. For instance, Evans oxazolidinones are widely used chiral auxiliaries that can be acylated with a derivative of 3,5-dihydroxybenzoic acid and then subjected to stereoselective alkylation or aldol (B89426) reactions.
Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Chiral metal complexes and organocatalysts have been successfully employed in a variety of asymmetric transformations that could be adapted for the synthesis of chiral this compound analogs. For example, asymmetric hydrogenation or reduction of a prochiral precursor could establish a key stereocenter.
Table 2: Strategies for Stereochemical Control
| Strategy | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Stoichiometric use of the auxiliary; high diastereoselectivity is often achievable. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce an enantiomerically enriched product. | Catalytic amounts of the chiral source; high enantioselectivity is possible. |
| Substrate Control | The inherent chirality of the starting material directs the stereochemistry of subsequent reactions. | Relies on the stereochemistry of the starting material; can be highly effective. |
Scale-Up Considerations for Research and Pre-clinical Development of this compound
The transition from laboratory-scale synthesis to larger-scale production for research and pre-clinical development presents a unique set of challenges. A synthetic route that is efficient on a milligram scale may not be practical or safe on a kilogram scale. Therefore, careful consideration of various factors is necessary to ensure a successful and scalable process.
Key considerations for the scale-up of this compound synthesis include:
Reagent and Solvent Selection: The use of hazardous or expensive reagents and solvents should be avoided if possible. Greener and more sustainable alternatives should be considered. The toxicity and environmental impact of all chemicals must be carefully evaluated.
Process Safety: A thorough safety assessment of the entire process is crucial. This includes identifying potential hazards such as exothermic reactions, the formation of toxic byproducts, and the handling of flammable or corrosive materials.
Purification: The purification method must be scalable and effective at removing impurities. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness.
Process Analytical Technology (PAT): The implementation of PAT can help to monitor and control critical process parameters in real-time, ensuring consistent product quality and process efficiency.
A well-designed and optimized process is essential for the reliable and cost-effective production of this compound to support further research and pre-clinical studies.
Table 3: Key Scale-Up Considerations
| Factor | Key Aspects |
| Synthetic Route | Efficiency, number of steps, cost of starting materials. |
| Reagents & Solvents | Safety, cost, environmental impact, availability. |
| Process Safety | Hazard identification, risk assessment, control measures. |
| Purification | Scalability, efficiency, cost-effectiveness (e.g., crystallization vs. chromatography). |
| Process Control | Implementation of Process Analytical Technology (PAT) for monitoring and control. |
Elucidation of Biological Activities and Molecular Mechanisms of Action of 3,5 Dihydroxybenzamide
In Vitro Pharmacological Profiling and Target Identification of 3,5-Dihydroxybenzamide
The initial characterization of a compound's biological effects begins with a comprehensive in vitro pharmacological profiling to identify its potential molecular targets and mechanisms of action.
Enzyme Inhibition and Activation Studies
Research has identified this compound as a modulator of specific enzymatic activities. Notably, it has been shown to act as a non-competitive inhibitor of lactate (B86563) dehydrogenase (LDH), an important enzyme in anaerobic metabolism. Furthermore, derivatives of this compound have demonstrated potent inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) synthesis.
One study demonstrated that this compound reduces the enzymatic turnover of pig heart lactate dehydrogenase by approximately 50%, with a half-maximal effective concentration (EC50) of 712 μM . This inhibition was determined to be non-competitive, suggesting that the compound binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's catalytic efficiency without preventing substrate binding.
While direct inhibitory concentration values for this compound against tyrosinase are not extensively documented, a closely related derivative, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide, has been identified as a potent tyrosinase inhibitor, being eight times more effective than the well-known inhibitor, kojic acid tandfonline.comnih.gov. This suggests that the this compound scaffold is a key contributor to this inhibitory activity.
| Enzyme | Inhibition Type | Parameter | Value | Notes |
|---|---|---|---|---|
| Lactate Dehydrogenase (LDH) | Non-competitive | EC50 | 712 μM | Inhibition of pig heart LDH |
| Tyrosinase | Competitive (derivative) | Potency | 8x > Kojic Acid | Activity of N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide derivative tandfonline.comnih.gov |
Receptor Binding and Signaling Pathway Modulation
The interaction of this compound with cellular receptors and its subsequent modulation of signaling pathways are crucial to understanding its pharmacological effects. While direct receptor binding studies on this compound are limited, research on the closely related compound, 3,5-dihydroxybenzoic acid (3,5-DHBA), provides valuable insights.
3,5-DHBA has been identified as a selective agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81. It exhibits an EC50 of approximately 150 μM for this receptor nih.gov. This G-protein coupled receptor is primarily expressed in adipocytes, and its activation leads to the inhibition of lipolysis. Given the structural similarity, it is plausible that this compound may also interact with HCA1, although further studies are required to confirm this and determine its binding affinity.
Patents have also suggested that derivatives of this compound can modulate signal transduction pathways, including those involving protein tyrosine phosphatases, which are critical in conditions like cancer and diabetes nih.govnih.gov. However, specific details on the direct interaction and modulation by the parent compound are not yet fully elucidated.
Cell-Based Assays: Proliferation, Apoptosis, and Differentiation Studies
The anticancer potential of this compound and its derivatives has been a subject of investigation. While specific IC50 values for this compound across a range of cancer cell lines are not extensively reported in publicly available literature, studies on related compounds provide evidence of antiproliferative effects.
For instance, a study on a series of 3,4,5-trihydroxy-N-alkyl-benzamide derivatives, which are structurally related to this compound, demonstrated anticancer activity against HCT-116 colon carcinoma cells. The most potent derivative in this series, 3,4,5-trihydroxy-N-hexyl benzamide (B126), exhibited an IC50 value of 0.07 µM orientjchem.org. This suggests that the benzamide moiety can be a key feature for cytotoxic activity.
Furthermore, N-substituted benzamides have been shown to induce a G2/M cell cycle block and apoptosis in cancer cells. This process involves the release of cytochrome c from the mitochondria and the activation of caspase-9, indicating an intrinsic apoptotic pathway nih.gov. While this study was not on this compound itself, it points to a potential mechanism of action for this class of compounds. The induction of apoptosis is a desirable characteristic for anticancer agents, as it leads to programmed cell death and elimination of malignant cells.
Protein-Ligand Interaction Dynamics and Biophysical Characterization of this compound Binding
The precise molecular interactions between this compound and its biological targets are essential for a complete understanding of its mechanism of action. While detailed biophysical characterization of the binding of this compound to its targets is not extensively available, some inferences can be drawn from the existing data.
The non-competitive inhibition of lactate dehydrogenase suggests that this compound binds to an allosteric site on the enzyme. This binding event likely induces a conformational change in the enzyme, which in turn reduces its catalytic activity without interfering with substrate binding at the active site. Computational docking studies could provide further insights into the specific residues involved in this interaction.
For tyrosinase, the competitive inhibition observed with its N-benzyl derivative suggests that this larger molecule directly competes with the substrate for binding to the active site of the enzyme. The 3,5-dihydroxyphenyl moiety is likely crucial for this interaction, potentially mimicking the structure of tyrosine or L-DOPA.
Further biophysical studies, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC), would be invaluable in elucidating the precise binding modes, affinities, and thermodynamic parameters of this compound's interactions with its protein targets.
Cellular Responses and Phenotypic Effects Induced by this compound
The interaction of this compound with its molecular targets triggers a cascade of cellular responses, leading to observable phenotypic changes.
Impact on Cellular Homeostasis and Stress Pathways
This compound and its derivatives have been shown to influence cellular homeostasis, particularly by modulating oxidative stress. The antioxidant properties of a novel cyanothiophene-based compound incorporating a this compound moiety have been reported researchgate.net. This suggests that the 3,5-dihydroxyphenyl group may contribute to the scavenging of reactive oxygen species (ROS).
Reactive oxygen species are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids if their levels become excessive. By potentially reducing ROS levels, this compound could help to mitigate cellular damage and maintain redox homeostasis. For example, a related compound, 3,4-dihydroxybenzaldehyde, has been shown to protect human blood cells from pentachlorophenol-induced cytotoxicity and DNA damage by lowering ROS generation researchgate.net.
The ability to modulate cellular stress pathways, such as the response to oxidative stress, is a key aspect of the biological activity of this compound and warrants further investigation to understand its full therapeutic potential.
Modulation of Gene Expression and Proteomic Profiles
While direct, comprehensive studies on the global modulation of gene expression and proteomic profiles by this compound are not extensively documented in publicly available research, studies on structurally similar compounds provide insights into its potential mechanisms of action. Research on the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has demonstrated significant effects on cellular signaling pathways that are intrinsically linked to gene expression and protein synthesis.
In in vitro studies using mouse macrophage RAW264.7 cells, treatment with DHMBA led to a reduction in the levels of key signaling proteins that promote cell proliferation, such as Ras, PI3K, Akt, MAPK, and mTOR. nih.gov Concurrently, an increase in the levels of cell growth suppressors, including p53, p21, and Rb, was observed. nih.gov Furthermore, DHMBA treatment repressed the production of inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov These findings suggest that compounds with a 3,5-dihydroxyphenyl moiety may influence the expression of genes involved in cell cycle regulation, proliferation, and inflammation.
The table below summarizes the observed effects of the related compound DHMBA on specific proteins, which may suggest potential, yet unconfirmed, targets for this compound.
| Protein/Signaling Pathway | Effect of DHMBA Treatment | Potential Cellular Outcome |
| Ras, PI3K, Akt, MAPK, mTOR | Reduced Levels | Inhibition of Cell Proliferation |
| p53, p21, Rb | Increased Levels | Suppression of Cell Growth |
| TNF-α, IL-6, IL-1β | Repressed Production | Anti-inflammatory Response |
It is important to note that these findings are for a related, but structurally distinct, compound. Direct proteomic and transcriptomic analyses of cells treated with this compound are necessary to definitively elucidate its specific effects on gene expression and protein profiles.
Influence on Organelle Function and Subcellular Localization
The influence of this compound on organelle function, particularly mitochondria, has been suggested in the literature. One study indicates that this compound may inhibit the growth of the fungus Candida glabrata by interfering with protein synthesis within the mitochondria and DNA replication in the nucleus. biosynth.com This points to a potential mechanism of action that involves direct or indirect effects on mitochondrial and nuclear functions.
Research on the analogous compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) provides further evidence for the impact of 3,5-dihydroxyphenyl compounds on mitochondrial activity. In a study utilizing oleate-loaded C2C12 myotubes, DHMBA was shown to improve mitochondrial function. smolecule.com Specifically, DHMBA increased mitochondrial membrane potential and the mitochondrial oxygen consumption rate. smolecule.com These findings suggest a role for this class of compounds in modulating mitochondrial respiration and energy production.
The table below details the observed effects of this compound and the related compound DHMBA on organelle function.
| Compound | Organelle | Observed Effect | Model System |
| This compound | Mitochondria, Nucleus | Inhibition of protein synthesis (mitochondria) and DNA replication (nucleus) | Candida glabrata |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Mitochondria | Increased mitochondrial membrane potential and oxygen consumption rate | Oleate-loaded C2C12 myotubes |
Currently, there is a lack of information regarding the specific subcellular localization of this compound and its effects on other organelles, such as the endoplasmic reticulum or Golgi apparatus. Further research is required to fully understand the broader impact of this compound on cellular organelle function and its distribution within the cell.
Exploration of Specific Disease Models in Pre-clinical Research (in vitro/ex vivo systems)
Anti-inflammatory and Immunomodulatory Potentials of this compound
In vitro research has indicated that this compound possesses anti-inflammatory properties. smolecule.com This is supported by studies on structurally related compounds that have demonstrated the potent anti-inflammatory activity of the 3,5-dihydroxyphenyl moiety.
Derivatives of 3,5-dihydroxycinnamic acid have been shown to exert significant anti-inflammatory effects in a mouse ear edema model. The mechanism of action for these compounds involves the reduction of both mRNA and protein synthesis of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, these derivatives were found to inhibit the production of cyclooxygenase-2 (COX-2) catalyzed prostaglandin (B15479496) E2 and 5-lipoxygenase (5-LOX) production. nih.gov
Similarly, the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to suppress the production of inflammatory cytokines in in vitro models using mouse macrophage RAW264.7 cells. nih.gov
The collective evidence from these related compounds strongly suggests that this compound likely exerts its anti-inflammatory effects through the modulation of key inflammatory mediators and pathways.
| Compound/Derivative | In Vitro/In Vivo Model | Key Anti-inflammatory/Immunomodulatory Findings |
| This compound | Not specified | Exhibits anti-inflammatory effects. smolecule.com |
| 3,5-dihydroxycinnamic acid derivatives | Mouse ear edema model, RAW 264.7 cells, RBL-1 cells | Reduced mRNA and protein synthesis of TNF-α, IL-1β, and IL-6; Inhibited COX-2 and 5-LOX production. nih.gov |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Mouse macrophage RAW264.7 cells | Repressed the production of inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.gov |
Neuroprotective and Neurodegenerative Disease Research Applications
While direct studies on the neuroprotective effects of this compound are limited, research on structurally similar compounds suggests its potential in this area. The presence of a dihydroxyphenyl group is a common feature in many compounds with demonstrated neuroprotective properties.
For instance, (S)-3,5-dihydroxyphenylglycine, a selective group I metabotropic glutamate (B1630785) receptor agonist, has been shown to elicit neuroprotection in an in vitro model of ischemia. nih.gov Preconditioning with low doses of (S)-3,5-dihydroxyphenylglycine was found to be protective against subsequent ischemic insults in a rat model of acute ischemic stroke. nih.gov Another related compound, 3',4'-dihydroxyphenylglycol (DHPG), has demonstrated a neuroprotective effect in a hypoxia-reoxygenation model in brain slices from diabetic rats. nih.gov
These findings suggest that the 3,5-dihydroxyphenyl scaffold may contribute to neuroprotective activities, although further investigation is needed to determine if this compound itself shares these properties.
| Compound | In Vitro/In Vivo Model | Key Neuroprotective Findings |
| (S)-3,5-dihydroxyphenylglycine | Middle cerebral artery occluded rats | Preconditioning with lower doses was protective against subsequent ischemic insult. nih.gov |
| 3',4'-dihydroxyphenylglycol (DHPG) | Brain slices from diabetic rats (hypoxia-reoxygenation model) | Reduced cellular death and loss of retinal cells. nih.gov |
Investigation in Oncological Research Models
Preliminary research indicates that this compound may have potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with protein synthesis mechanisms. biosynth.comsmolecule.com
The anticancer potential of the benzamide scaffold is further supported by research on related compounds. For example, a series of 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid were synthesized and evaluated for their anticancer effects on colon carcinoma HCT-116 cells. orientjchem.org These studies provide a basis for the further investigation of this compound in various cancer models.
| Compound/Derivative | Cancer Cell Line/Model | Key Anticancer Findings |
| This compound | Not specified | Inhibits the growth of certain cancer cell lines by interfering with protein synthesis. biosynth.comsmolecule.com |
| 3,4,5-trihydroxy-N-alkyl-benzamides | Colon Carcinoma HCT-116 cells | Demonstrated anticancer activity. orientjchem.org |
Antimicrobial and Antiviral Activity Assessments
This compound has demonstrated activity against certain pathogens, suggesting its potential as an antimicrobial agent. smolecule.com Specifically, it has been shown to inhibit the growth of the fungus Candida glabrata. biosynth.comsmolecule.com The proposed mechanism for this antifungal activity involves the inhibition of protein synthesis in the mitochondria and DNA replication in the nucleus of the fungal cells. biosynth.com
The broader antimicrobial potential of the dihydroxybenzene and benzamide structures has been explored in other studies. Dihydroxybenzene derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov Additionally, various N-phenylbenzamide derivatives have been shown to possess both antibacterial and antifungal activities. nih.gov While not directly focused on this compound, these studies support the potential for this chemical class to yield effective antimicrobial agents.
There is currently a lack of specific data on the antiviral activity of this compound.
| Compound/Derivative Class | Pathogen(s) | Key Antimicrobial/Antiviral Findings |
| This compound | Candida glabrata | Inhibits growth by interfering with mitochondrial protein synthesis and nuclear DNA replication. biosynth.comsmolecule.com |
| Dihydroxybenzene derivatives | Bacteria | Investigated for antimicrobial activity. nih.gov |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives | S. aureus, S. typhi, P. aeruginosa, A. baumanii, E. coli, C. albicans | Exhibited antibacterial and antifungal activities. nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of 3,5 Dihydroxybenzamide Analogs
Systematic Modification of the Benzene (B151609) Ring Substituents of 3,5-Dihydroxybenzamide
The benzene ring of this compound offers multiple positions for substitution, allowing for the fine-tuning of its physicochemical properties and biological activity. SAR studies focus on how different substituents impact factors like binding affinity, selectivity, and metabolic stability.
Research into various benzamide (B126) derivatives has revealed key insights into the role of ring substituents. For instance, in a study of benzohydroxamic acids as inhibitors of ribonucleotide reductase, the nature of the substituents on the benzene ring was found to provide the quantitative aspect of the inhibitory potency. nih.gov This suggests that while the core structure is essential for activity, the substituents dictate the strength of the interaction.
Key findings from SAR studies on related phenolic acids and benzamides indicate that:
Hydroxyl Groups: The number and position of hydroxyl groups can significantly influence activity. For example, in studies of benzoic acid derivatives as α-amylase inhibitors, a hydroxyl group at the 2-position had a strong positive effect on inhibitory activity, whereas a hydroxyl group at the 5-position had a negative effect. mdpi.com This highlights the specific spatial requirements for interaction with the target protein.
Methoxy (B1213986) Groups: The substitution of hydroxyl groups with methoxy groups can lead to a decrease in inhibitory activity. This was observed in the α-amylase inhibition study, where methoxylation at the 2-, 5-, and 3,5-positions resulted in reduced efficacy. mdpi.com This is often attributed to the loss of hydrogen-bonding capability, which can be crucial for binding to biological targets. mdpi.com
Other Substituents: The introduction of various other groups can modulate activity. In the development of N-substituted benzimidazole (B57391) derived carboxamides, the type and number of substituents were shown to have a strong impact on biological activity. nih.gov
The following table summarizes the general effects of benzene ring substitutions on the activity of benzamide-like compounds based on published research.
| Substituent Position | Substituent Type | General Effect on Activity | Potential Rationale |
|---|---|---|---|
| 2-position | Hydroxyl (-OH) | Often enhances activity | Can form key hydrogen bonds with the target. mdpi.com |
| 5-position | Hydroxyl (-OH) | May decrease activity | Could introduce unfavorable steric or electronic interactions. mdpi.com |
| Various | Methoxy (-OCH3) | Typically reduces activity | Loss of hydrogen bond donor capability. mdpi.com |
| Various | Hydrophobic groups | Can be crucial for activity | May engage in hydrophobic interactions within the binding pocket. researchgate.net |
Alterations at the Amide Moiety and Linker Region of this compound
The amide group is a critical functional group in many biologically active molecules, often participating in key hydrogen bonding interactions with target proteins. Modifications to this moiety in this compound analogs can have a profound impact on their activity.
Studies on N-substituted benzamide derivatives have shown that altering the amide can lead to compounds with improved anti-proliferative activities. researchgate.net The synthesis of various derivatives allows for the exploration of the space around the amide bond, potentially leading to enhanced interactions with the target. For instance, in a series of 2-phenoxybenzamides, bulky, non-polar substituents on a terminal piperazinyl nitrogen, linked to the benzamide, appeared to be beneficial for high antiplasmodial activity. mdpi.com
Modifications can include:
N-Alkylation/N-Arylation: Introducing substituents on the amide nitrogen can alter the molecule's steric profile and hydrogen bonding capacity.
Amide Isosteres: Replacing the amide group with bioisosteres (e.g., sulfonamides, reverse amides) can improve properties like metabolic stability while maintaining key interactions.
Linker Modification: In more complex analogs where the this compound core is connected to another pharmacophore, the length and flexibility of the linker are critical.
Conformational Analysis and Pharmacophore Modeling for this compound Derivatives
Understanding the three-dimensional (3D) arrangement of atoms (conformation) and the key electronic features necessary for biological activity (pharmacophore) is essential for rational drug design.
A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response". nih.gov For this compound derivatives, a pharmacophore model would typically include features such as:
Hydrogen Bond Donors (from the hydroxyl and amide groups)
Hydrogen Bond Acceptors (from the hydroxyl and carbonyl oxygen)
An Aromatic Ring
Pharmacophore models can be generated using two main approaches:
Ligand-Based: This method is used when the 3D structure of the biological target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are essential for their activity. dergipark.org.tr
Structure-Based: When the structure of the target protein is available, a pharmacophore model can be derived from the key interactions observed between the protein and a bound ligand. nih.gov
A study on aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors led to the development of a five-point pharmacophore model consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.net This model was then used to guide the design of new compounds with enhanced inhibitory potency. researchgate.net Such models serve as 3D queries for screening large compound libraries to find new molecules that fit the pharmacophoric requirements and are therefore likely to be active. dergipark.org.tr
Computational Chemistry in Guiding this compound Analog Design
Computational chemistry has become an indispensable tool in drug discovery, enabling the rapid and cost-effective design and evaluation of new drug candidates. taylorandfrancis.com These methods are broadly categorized into ligand-based and structure-based approaches. taylorandfrancis.com
Ligand-Based Drug Design (LBDD): This approach is utilized when the 3D structure of the target is not known, but a set of molecules that bind to the target have been identified. LBDD methods, such as QSAR and pharmacophore modeling, use the information from these known active ligands to design new, potentially more potent compounds. mdpi.com
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD methods can be employed. These techniques use the target's structure to design molecules that can bind to it with high affinity and selectivity. nih.gov Molecular docking is a primary example of an SBDD method.
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound analogs, docking is used to predict how these molecules might bind to the active site of a target protein. mdpi.com The process involves:
Preparing the 3D structures of the ligand (the benzamide analog) and the receptor (the target protein).
Placing the ligand in the active site of the receptor.
Evaluating different binding poses and scoring them based on their predicted binding affinity. mdpi.com
Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. researchgate.net For example, docking studies of benzamide derivatives into the active site of topoisomerase enzymes have helped to identify specific amino acid residues involved in binding. researchgate.net
Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. After a docking pose is identified, an MD simulation can be run to assess the stability of the ligand-protein complex. nih.gov This provides a more dynamic and realistic view of the binding event, confirming whether the interactions predicted by docking are maintained over a period of time. nih.gov
QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The goal is to develop a model that can predict the activity of new, unsynthesized compounds. mdpi.com
A typical QSAR study involves the following steps:
Data Set: A series of this compound analogs with experimentally determined biological activities is required.
Molecular Descriptors: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe various properties, such as topological, electronic, or steric features.
Model Development: Statistical methods are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.
Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov
QSAR models can provide valuable insights into which molecular properties are most important for activity. For example, a QSAR study on substituted benzamides identified topological descriptors and shape indices as being important for their antimicrobial activity. nih.gov Another 3D-QSAR model for HDAC inhibitors suggested that hydrophobic character is crucial for their inhibitory activity. researchgate.net These insights can then be used to guide the design of new this compound analogs with improved potency.
Pharmacokinetic and Toxicological Research Aspects of 3,5 Dihydroxybenzamide
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The ADME profile of a compound dictates its bioavailability, therapeutic efficacy, and potential for toxicity. While specific experimental ADME data for 3,5-Dihydroxybenzamide is limited in publicly available literature, insights can be drawn from the behavior of structurally related compounds, such as other phenolic compounds and benzamide (B126) derivatives.
In Vitro Metabolic Stability and Metabolite Identification of this compound
In vitro metabolic stability assays are crucial for predicting the intrinsic clearance of a compound in the body. These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. For this compound, it is anticipated that the primary routes of metabolism would involve Phase I and Phase II enzymatic reactions.
Phase I metabolism of phenolic compounds often involves hydroxylation, mediated by cytochrome P450 (CYP) enzymes. However, given that the benzene (B151609) ring of this compound is already di-hydroxylated, further oxidation might be limited. The metabolism of the parent compound, resorcinol, primarily involves glucuronidation, a Phase II conjugation reaction drugbank.comnih.govresearchgate.net. It is therefore highly probable that this compound would undergo significant glucuronidation at one or both of its hydroxyl groups. Sulfation is another potential Phase II metabolic pathway. The amide group may also be subject to hydrolysis, although this is generally a slower metabolic process.
Metabolite identification would be conducted using techniques such as liquid chromatography-mass spectrometry (LC-MS). Hypothetical major metabolites of this compound are likely to be its O-glucuronide and O-sulfate conjugates.
Table 1: Predicted Metabolic Pathways and Metabolites of this compound
| Metabolic Pathway | Predicted Metabolites |
|---|---|
| Glucuronidation | 3-hydroxy-5-(glucuronidyloxy)benzamide, 5-hydroxy-3-(glucuronidyloxy)benzamide, 3,5-bis(glucuronidyloxy)benzamide |
| Sulfation | 3-hydroxy-5-(sulfoxyoxy)benzamide, 5-hydroxy-3-(sulfoxyoxy)benzamide |
Permeability and Transport Studies Across Biological Barriers
The ability of a compound to permeate biological barriers, such as the intestinal epithelium and the blood-brain barrier, is a key determinant of its absorption and distribution. For phenolic compounds, permeability is influenced by factors such as lipophilicity, molecular weight, and the topological polar surface area (TPSA) researchgate.net.
In silico studies on a wide range of phenolic compounds have shown that their skin permeability varies significantly depending on their chemical class researchgate.net. Generally, compounds with lower molecular weights and TPSA, and higher lipophilicity, exhibit better permeability. Given the presence of two hydroxyl groups and an amide group, this compound is expected to be a relatively polar molecule, which may limit its passive diffusion across lipid membranes.
The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption. While no specific Caco-2 data for this compound is available, studies with other phenolic compounds suggest that both passive diffusion and carrier-mediated transport could be involved.
Table 2: Physicochemical Properties of this compound and their Predicted Influence on Permeability
| Property | Predicted Value/Characteristic | Predicted Influence on Permeability |
|---|---|---|
| Molecular Weight | 153.14 g/mol | Favorable for passive diffusion |
| LogP (octanol-water partition coefficient) | Low (polar) | May limit passive diffusion |
| Topological Polar Surface Area (TPSA) | High | May limit passive diffusion |
Enzyme Induction and Inhibition Related to this compound Metabolism
The potential for a compound to induce or inhibit drug-metabolizing enzymes, particularly cytochrome P450 enzymes, is a critical aspect of its toxicological profile due to the risk of drug-drug interactions. Phenolic compounds have been shown to interact with various enzymes, including CYPs nih.gov. The nature of these interactions can be complex, with some phenols acting as inhibitors and others as inducers.
Given its structure, this compound could potentially inhibit certain CYP isoforms. For instance, many phenolic compounds are known to be inhibitors of CYP enzymes nih.gov. Phenolic amides have also been shown to be potent inhibitors of other enzymes, such as those involved in nucleotide biosynthesis nih.govunirioja.es. However, without specific experimental data, it is difficult to predict the precise effects of this compound on CYP activity. Standard in vitro assays using human liver microsomes and a panel of CYP-specific substrates would be necessary to determine the inhibitory potential (IC50 values) of this compound against major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Mechanistic Toxicology and Cellular Cytotoxicity Studies of this compound
Mechanistic toxicology studies aim to elucidate the specific molecular and cellular events that lead to adverse effects. For this compound, this would involve assessing its off-target interactions, as well as its potential for genotoxicity and mutagenicity.
Assessment of Off-Target Interactions and Adverse Event Prediction
Off-target interactions refer to the binding of a compound to unintended biological targets, which can lead to unexpected pharmacological effects or toxicity. The resorcinol moiety (1,3-dihydroxybenzene) present in this compound is known to have various biological activities. For example, 3,5-dihydroxybenzoic acid is an agonist for the HCAR1/GPR81 receptor, which is involved in the regulation of lipolysis and carcinogenesis nih.govresearchgate.net. It is plausible that this compound could also interact with this or other receptors.
Computational toxicology tools can be used to predict potential off-target interactions and adverse events. In silico models, such as those based on Quantitative Structure-Activity Relationships (QSAR), can screen a compound against a large database of known biological targets to identify potential liabilities nih.govresearchgate.netjscimedcentral.com.
Genotoxicity and Mutagenicity Assessments in Research Models
Genotoxicity and mutagenicity assessments are critical for evaluating the carcinogenic potential of a chemical. These are typically conducted using a battery of in vitro and in vivo tests.
The Ames test, or bacterial reverse mutation assay, is a widely used method for identifying substances that can cause gene mutations wikipedia.orgbulldog-bio.comyoutube.comgenetics-gsa.org. While phenols as a class are generally not considered genotoxic, some dihydroxybenzene isomers have shown mutagenic activity in the Ames test acs.orgnih.gov. For example, 1,4-dihydroxybenzene (hydroquinone) is mutagenic nih.gov. The mutagenicity of these compounds is often linked to the formation of reactive oxygen species nih.gov. Given these findings, it would be important to evaluate this compound in the Ames test using various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation (S9 mix).
In vitro mammalian cell-based assays, such as the micronucleus test and the chromosomal aberration assay, are used to detect chromosomal damage. Benzamide and its derivatives have been studied for their effects on the toxicity and mutations produced by other chemical agents nih.gov. Some phenolic compounds have also demonstrated mutagenic activity in certain test systems nih.govscispace.com. Therefore, a comprehensive assessment of this compound would require these assays to be performed in a suitable mammalian cell line.
Table 3: Standard Assays for Genotoxicity and Mutagenicity Assessment
| Assay | Endpoint Measured | Relevance |
|---|---|---|
| Ames Test | Gene mutations in bacteria | Predicts mutagenic potential |
| In Vitro Micronucleus Test | Chromosomal damage in mammalian cells | Detects clastogenic and aneugenic events |
In Vitro Models for Organ-Specific Toxicity Research (e.g., hepatotoxicity, cardiotoxicity)
In vitro toxicology studies are crucial for the early identification of potential organ-specific liabilities of new chemical entities. These models offer a controlled environment to assess cellular mechanisms of toxicity, reducing the reliance on animal testing in the initial phases of drug development.
Hepatotoxicity Assessment:
Drug-induced liver injury (DILI) is a significant cause of drug attrition. researchgate.net In vitro models are employed to predict the potential of a compound to cause liver damage. Human-derived liver cell lines, such as HepG2 or HepaRG, and primary human hepatocytes are commonly used for these assessments. nih.govnih.gov These cells can be cultured in traditional 2D monolayers or in more physiologically relevant 3D spheroid models, which can provide more insightful data on chronic toxicity mechanisms. nih.govfrontiersin.org
Key parameters evaluated in these assays include:
Cell Viability: Assays such as MTT or LDH release are used to measure cytotoxicity.
Metabolic Function: The activity of cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6), which are crucial for drug metabolism, is assessed. nih.gov
Mechanism-based Toxicity: Specific endpoints like mitochondrial dysfunction, oxidative stress, and bile acid accumulation are investigated to understand the underlying causes of toxicity. nih.gov
Below is a representative table illustrating the type of data that would be generated from an in vitro hepatotoxicity study of this compound.
Table 1: Representative Data for In Vitro Hepatotoxicity Assessment of this compound in HepG2 Cells
| Assay Type | Endpoint | This compound Concentration (µM) | Result |
| Cytotoxicity | Cell Viability (MTT Assay) | 1, 10, 50, 100, 200 | No significant decrease up to 100 µM |
| LDH Release | 1, 10, 50, 100, 200 | Minimal increase at 200 µM | |
| Metabolic Function | CYP3A4 Inhibition | 1, 10, 50, 100 | IC50 > 100 µM |
| Mechanistic | Mitochondrial Membrane Potential | 1, 10, 50, 100 | No significant change |
| Reactive Oxygen Species (ROS) Production | 1, 10, 50, 100 | Slight increase at 100 µM |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Cardiotoxicity Assessment:
Cardiotoxicity is another major concern in drug development, with potential effects ranging from arrhythmias to direct damage to heart muscle. moleculardevices.com In vitro assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are becoming the standard for early cardiotoxicity screening. nih.govnih.gov These cells form a spontaneously beating monolayer and can reliably model the electrophysiological and contractile functions of the human heart. moleculardevices.comresearchgate.net
Key assessments in in vitro cardiotoxicity studies include:
Electrophysiology: Multi-electrode array (MEA) systems are used to measure changes in field potential duration, which can indicate a risk of arrhythmia. The hERG (human Ether-à-go-go-Related Gene) potassium channel assay is a critical component for assessing the risk of QT interval prolongation. nih.gov
Calcium Handling: Intracellular calcium oscillations, which are essential for cardiomyocyte contraction, are monitored to detect disruptions in normal function. moleculardevices.com
Contractility and Viability: The beating rate and force of hiPSC-CMs are observed, along with assessments of cell viability after exposure to the compound.
The following table provides an example of the data that would be collected in an in vitro cardiotoxicity evaluation.
Table 2: Representative Data for In Vitro Cardiotoxicity Assessment of this compound
| Assay Type | Cell Model | Endpoint | This compound Concentration (µM) | Result |
| Electrophysiology | hERG-transfected cells | hERG Channel Inhibition | 1, 10, 50, 100 | IC50 > 100 µM |
| hiPSC-CMs (MEA) | Field Potential Duration | 1, 10, 50, 100 | No significant change | |
| Calcium Flux | hiPSC-CMs | Calcium Oscillation Amplitude | 1, 10, 50, 100 | No significant change |
| Contractility | hiPSC-CMs | Beat Rate | 1, 10, 50, 100 | No significant change |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Pre-clinical Safety Pharmacology Considerations for this compound
Preclinical safety pharmacology studies are mandated by regulatory authorities to investigate the potential adverse effects of a new drug candidate on vital physiological functions before it can be administered to humans. nih.govresearchgate.net These studies are typically conducted in accordance with the International Conference on Harmonisation (ICH) S7A guidelines. iitri.org The core battery of safety pharmacology studies focuses on the cardiovascular, central nervous, and respiratory systems. researchgate.netnih.gov
Cardiovascular System:
The assessment of cardiovascular safety is a critical component of preclinical testing. nih.govreprocell.com These studies are often conducted in conscious, telemetered animals (such as dogs or non-human primates) to allow for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia. iitri.orgnih.gov Key endpoints include:
Hemodynamics: Blood pressure and heart rate. nih.gov
Electrocardiogram (ECG): Evaluation of PR, QRS, and QT intervals to detect any potential for arrhythmias. iitri.org
Central Nervous System (CNS):
The potential for a compound to affect the CNS is evaluated through a functional observational battery (FOB) in rodents. iitri.orgnih.gov This involves a systematic observation of the animal's behavior, autonomic functions, neuromuscular coordination, and sensory responses. patsnap.com In some cases, electroencephalography (EEG) may be used to screen for seizure liability. nih.gov
Respiratory System:
Respiratory safety pharmacology studies assess the effect of a compound on breathing patterns and pulmonary function. patsnap.comsemanticscholar.org These studies are typically conducted in conscious animals, and parameters such as respiratory rate, tidal volume, and minute volume are measured. nih.gov
The following table summarizes the key considerations in a preclinical safety pharmacology evaluation.
Table 3: Core Battery of Preclinical Safety Pharmacology Studies
| System | Study Type | Animal Model | Key Parameters Measured |
| Cardiovascular | Telemetry Study | Dog or Non-Human Primate | Blood Pressure, Heart Rate, ECG (PR, QRS, QT intervals) |
| Central Nervous System | Functional Observational Battery (FOB) | Rat | Behavioral changes, autonomic signs, neuromuscular effects, sensorimotor responses |
| Respiratory | Plethysmography | Rat | Respiratory Rate, Tidal Volume, Minute Volume |
Note: This table outlines the standard preclinical safety pharmacology studies and does not imply that this compound has undergone these specific evaluations.
Advanced Analytical and Spectroscopic Methodologies for 3,5 Dihydroxybenzamide in Research
Chromatographic Separations and Mass Spectrometry for Metabolite Profiling of 3,5-Dihydroxybenzamide
Chromatographic techniques coupled with mass spectrometry (MS) are indispensable tools for the separation, identification, and quantification of this compound and its metabolites from complex biological and environmental samples. The choice of technique often depends on the volatility and polarity of the target analytes.
Gas chromatography-mass spectrometry (GC-MS) is a powerful method for analyzing volatile and thermally stable compounds. This compound has been identified as a volatile organic compound (VOC) in human breath and urine, suggesting its potential role as a biomarker. acs.orgnih.govresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior resolving power, enabling the separation of this compound from hundreds to thousands of other VOCs in a single analysis of a breath sample. acs.orgnih.gov This enhanced separation is critical for accurate identification in complex matrices.
Liquid chromatography-mass spectrometry (LC-MS), particularly when paired with tandem mass spectrometry (LC-MS/MS), is highly effective for analyzing non-volatile, polar, and thermally labile metabolites. This technique is frequently employed for the comprehensive profiling of phenolic compounds, including this compound, in plant extracts and other biological fluids. nih.govmdpi.com Metabolomic studies investigating conditions like asthma have utilized LC-MS/MS in conjunction with other spectroscopic methods to profile a wide array of metabolites, which can include compounds like this compound. wikipedia.org
The table below summarizes various applications of chromatography and mass spectrometry in the study of this compound.
| Methodology | Sample Matrix | Key Findings | Reference(s) |
| GCxGC-TOF MS | Human Breath | Identified as one of over 1,000 VOCs, demonstrating the technique's high resolution for complex sample analysis. | acs.orgnih.gov |
| GC-MS | Human Urine | Detected as part of the human volatome for potential biomarker discovery in cancer research. | researchgate.net |
| GC-MS | Plant Extracts | Identified as a component in the methanolic extracts of Reseda muricata and Marrubium vulgare. | electrochemsci.org |
| LC-MS | Plant Extracts | Used for the identification and quantification of numerous phenolic compounds, including this compound, in Rhus flexicaulis. | mdpi.com |
| LC-MS/MS | Metabolomics | Applied in broad metabolomic profiling studies, such as in asthma research, to identify changes in endogenous compounds. | wikipedia.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of this compound Metabolites and Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation and confirmation of organic molecules, including this compound and its derivatives. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the identity and purity of synthetically prepared this compound analogs. researchgate.netchemrxiv.orgmdpi.com The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum provide definitive information about the number and connectivity of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.
For the structural confirmation of metabolites, which may involve transformations such as hydroxylation, methylation, or conjugation (e.g., glucuronidation or sulfation), a suite of two-dimensional (2D) NMR experiments is employed. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, establishing connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure and identifying the sites of metabolic modification.
While specific NMR data for metabolites of this compound are not detailed in the literature, the application of these standard techniques would be the definitive method for their structural confirmation.
| Nucleus | Atom Position | Typical Chemical Shift (ppm) | Multiplicity |
| ¹H | H-2, H-6 | ~6.5 - 6.7 | d (doublet) |
| ¹H | H-4 | ~6.2 - 6.4 | t (triplet) |
| ¹H | -OH | ~9.6 (in DMSO-d₆) | s (singlet) |
| ¹H | -NH₂ | ~7.4 (in DMSO-d₆) | s (singlet, broad) |
| ¹³C | C-1 (C=O) | ~168 - 170 | - |
| ¹³C | C-3, C-5 | ~158 - 160 | - |
| ¹³C | C-2, C-6 | ~107 - 109 | - |
| ¹³C | C-4 | ~106 - 108 | - |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
X-ray Crystallography for this compound Ligand-Target Complex Analysis
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules in their solid state and for visualizing how a ligand like this compound binds to its biological target, such as an enzyme or receptor. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that are critical for structure-based drug design.
The crystal structure of a derivative, N,N'-bis(this compound)-1,4-benzene, has been solved, revealing details about its molecular conformation and the extensive hydrogen-bonding networks formed by the amide and hydroxyl groups. nih.govrsc.org Such studies of the molecule itself or its analogs help in understanding its preferred conformations and potential for forming non-covalent interactions.
In the context of drug discovery, co-crystallizing this compound with a target protein allows for the direct observation of its binding mode within the active site. This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that are responsible for its binding affinity and selectivity. Although a specific co-crystal structure of this compound with a protein target is not publicly available, the compound has been identified as a ligand for targets like human acetylcholinesterase, and docking studies have been performed against enzymes such as lactate (B86563) dehydrogenase. nih.govnih.gov X-ray crystallography would be the definitive next step to validate these computational models and guide the optimization of inhibitor potency.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| N,N'-bis(this compound)-1,4-benzene | Monoclinic | P2₁/n | 5.635 | 10.200 | 16.093 | 98.067 | nih.gov |
Spectrophotometric and Fluorometric Methods for Reaction Monitoring and Quantification of this compound in Biological Assays
Spectrophotometric (UV-Vis absorbance) and fluorometric (fluorescence) methods are widely used in biological assays due to their simplicity, sensitivity, and suitability for high-throughput screening. These techniques are valuable for quantifying this compound and monitoring its activity in various biochemical contexts.
The antioxidant capacity of this compound and its derivatives can be quantified using several spectrophotometric assays. These methods rely on the ability of the compound to scavenge free radicals or reduce metal ions, leading to a measurable change in the absorbance of a chromogenic probe. academie-sciences.fr For example, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the reduction of the purple DPPH radical by an antioxidant is monitored by the decrease in absorbance at ~517 nm. academie-sciences.frmdpi.com
Enzyme inhibition assays also frequently employ spectrophotometry. The inhibitory activity of this compound derivatives against tyrosinase, an enzyme involved in melanin (B1238610) synthesis, has been evaluated by monitoring the formation of dopachrome (B613829) (an colored product) from the substrate L-DOPA. xmu.edu.cn
Fluorescence spectroscopy offers higher sensitivity for certain applications. It can be used to study the binding of this compound to a target protein by monitoring changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) or by using a fluorescent probe. This method was used to investigate the interaction of inhibitors with lactate dehydrogenase. nih.gov The degradation of this compound in environmental samples by advanced oxidation processes has also been monitored by following the decay of its natural fluorescence and the appearance of new fluorescent bands from degradation products.
| Assay Type | Technique | Principle | Application to this compound |
| Antioxidant Capacity | Spectrophotometry | Measures the scavenging of the stable DPPH radical, observed as a decrease in absorbance. | Quantifying the antioxidant potential of derivatives like SIM-53B. academie-sciences.frmdpi.com |
| Antioxidant Capacity | Spectrophotometry | Measures the scavenging of the ABTS radical cation, observed as a decrease in absorbance. | Evaluating the antioxidant properties of synthetic analogs. academie-sciences.frmdpi.com |
| Enzyme Inhibition | Spectrophotometry | Monitors the rate of product formation (e.g., dopachrome) in an enzymatic reaction. | Assessing the inhibitory effect of N-benzylbenzamide derivatives on tyrosinase. xmu.edu.cn |
| Ligand Binding | Fluorometry | Measures changes in intrinsic protein fluorescence upon ligand binding. | Studying the interaction of small molecule inhibitors with target enzymes like LDH. nih.gov |
| Reaction Monitoring | Fluorometry | Tracks the decrease in fluorescence of the parent compound and the emergence of new fluorescent species. | Monitoring the degradation of this compound during oxidation processes. |
Electrochemical Methods for Detection and Reaction Monitoring of this compound
Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the detection and quantification of electroactive compounds like this compound. The two hydroxyl groups on the benzene (B151609) ring are readily oxidizable, making the compound an excellent candidate for analysis by techniques such as voltammetry.
Cyclic voltammetry (CV) is a fundamental technique used to study the redox properties of a compound. mdpi.com A cyclic voltammogram for this compound would show an anodic (oxidation) peak corresponding to the oxidation of the hydroxyl groups to a quinone-like species. Studies on the closely related 3,5-dihydroxybenzoic acid show this oxidation occurs at a specific potential, and the peak current is proportional to the concentration of the compound. nih.govresearchgate.net This relationship forms the basis for quantitative analysis.
More sensitive techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often used for trace-level quantification. nih.govresearchgate.net These methods discriminate against background currents, resulting in improved signal-to-noise ratios and lower detection limits compared to CV. By modifying the surface of the working electrode with nanomaterials (e.g., carbon nanotubes, metal nanoparticles), the sensitivity and selectivity of the sensor can be further enhanced for the detection of phenolic compounds. nih.gov
These electrochemical techniques can be used for:
Quantification: Determining the concentration of this compound in samples like pharmaceuticals or biological fluids.
Reaction Monitoring: Tracking the progress of a reaction that consumes or produces this compound by monitoring the change in its voltammetric signal over time.
Antioxidant Capacity Evaluation: The oxidation potential measured by CV is related to the reducing power of a compound, providing a direct electrochemical measure of its antioxidant strength. acs.org
| Technique | Principle | Potential Application for this compound |
| Cyclic Voltammetry (CV) | Measures the current response to a linear sweep of potential. | Characterizing redox potential and studying reaction mechanisms. researchgate.netmdpi.com |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses of fixed magnitude on a linear potential ramp, measuring current before and after the pulse. | Highly sensitive quantification in trace analysis. nih.gov |
| Square Wave Voltammetry (SWV) | Superimposes a square wave on a staircase potential waveform, enhancing sensitivity. | Rapid and sensitive determination, e.g., in pharmaceutical or food samples. researchgate.net |
| Amperometry | Measures the current at a fixed potential over time. | Real-time monitoring of enzymatic reactions or release from a delivery system. |
Computational and Theoretical Investigations of 3,5 Dihydroxybenzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity of 3,5-Dihydroxybenzamide
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. rasayanjournal.co.in For this compound, these calculations can determine the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.
The electronic properties are largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. rsc.org A smaller gap suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov In this compound, the oxygen and nitrogen atoms are expected to be electron-rich (negative potential), while the hydrogen atoms of the hydroxyl and amide groups are electron-poor (positive potential). nih.gov
Global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. rasayanjournal.co.in These include ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index. rasayanjournal.co.inresearchgate.net These parameters are vital for understanding the molecule's behavior in chemical reactions and biological systems. rsc.org While specific DFT studies exclusively on this compound are not abundant in the literature, data can be extrapolated from studies on structurally similar compounds like other dihydroxybenzoic acid isomers or benzamide (B126) derivatives. nih.govresearchgate.net
Table 1: Theoretical Quantum Chemical Descriptors for this compound Note: These values are illustrative and would require specific DFT calculations for precise determination.
| Descriptor | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | ~ -6.0 to -7.0 eV | Relates to electron-donating ability |
| LUMO Energy | ~ -1.0 to -2.0 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Indicator of chemical reactivity and stability |
| Molecular Electrostatic Potential | Negative regions on O, N atoms; Positive on -OH, -NH₂ hydrogens | Predicts sites for non-covalent interactions |
| Ionization Potential (I) | Higher value | Indicates difficulty in removing an electron |
| Electron Affinity (A) | Lower value | Indicates less favorable electron acceptance |
| Chemical Hardness (η) | Moderate to High | Suggests relatively high stability |
Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions of this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed insights into the conformational flexibility of this compound and its interactions with its environment, such as solvents or biological macromolecules like proteins. nih.govnih.gov
MD simulations can explore the potential energy surface of the molecule, revealing its preferred conformations and the energy barriers between them. For this compound, key conformational aspects include the rotation around the C-C bond connecting the phenyl ring and the amide group, and the orientation of the hydroxyl groups. A study on dihydroxybenzoic acid isomers, including the 3,5-isomer, used MD simulations to investigate molecular association processes in solution, which are crucial for understanding crystallization and binding behavior. researchgate.net
When studying the interaction of this compound with a protein, MD simulations can elucidate the stability of the protein-ligand complex, identify key binding interactions, and calculate binding free energies. youtube.com The primary interactions would likely involve hydrogen bonds between the hydroxyl and amide groups of the ligand and polar residues in the protein's binding site. nih.gov Hydrophobic interactions between the benzene (B151609) ring and nonpolar residues also play a significant role. ekb.eg Understanding these dynamic interactions is critical for rational drug design. nih.gov
Table 2: Potential Binding Interactions of this compound in a Protein Binding Site
| Interaction Type | Functional Group on this compound | Potential Amino Acid Partners |
|---|---|---|
| Hydrogen Bond Donor | Hydroxyl groups (-OH), Amide group (-NH₂) | Aspartate, Glutamate (B1630785), Serine, Threonine, Histidine, Main-chain carbonyls |
| Hydrogen Bond Acceptor | Hydroxyl groups (-OH), Carbonyl group (C=O) | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine, Main-chain N-H |
| Aromatic/Hydrophobic | Benzene ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine, Alanine |
Chemoinformatics and Data Mining for Biological Activity Prediction of this compound and its Analogs
Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and predict their biological activities. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and data mining are used to identify correlations between a molecule's structure and its biological function.
For this compound and its analogs, chemoinformatics can predict potential therapeutic targets and activities. By comparing its structural features to those in large chemical databases of compounds with known activities, it is possible to generate hypotheses about its biological profile. For instance, a study on new analogs of 3,5-dihydroxybenzoyl-hydrazineylidene identified potent tyrosinase inhibitors, demonstrating that the 3,5-dihydroxybenzoyl moiety can serve as a scaffold for developing enzyme inhibitors. nih.gov
QSAR models use calculated molecular descriptors (e.g., physicochemical properties, topological indices, and electronic parameters) to build mathematical models that predict the biological activity of new or untested compounds. nih.gov These models can screen virtual libraries of this compound analogs to prioritize candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.
Table 3: Examples of Predicted Biological Activities for this compound Analogs via Chemoinformatics
| Analog Class | Predicted Biological Activity | Rationale/Method |
|---|---|---|
| 3,5-Dihydroxybenzoyl-hydrazones | Tyrosinase Inhibition nih.gov | Similarity to known tyrosinase inhibitors; structure-based design and QSAR. nih.gov |
| Substituted Benzamides | Carbonic Anhydrase Inhibition | Pharmacophore matching with known sulfonamide and non-sulfonamide inhibitors. nih.gov |
| Polyphenolic Amides | Antioxidant Activity | Presence of multiple hydroxyl groups on an aromatic ring, a common feature of radical scavengers. |
Predictive Modeling for ADME and Toxicity Properties of this compound
Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) is a critical component of modern drug discovery, aiming to identify compounds with favorable pharmacokinetic and safety profiles early in the process. nih.gov Various in silico tools and models, such as SwissADME, ProTox-II, TOPKAT, and Derek Nexus, are used to predict these properties based on a molecule's structure. parssilico.comnih.gov
For this compound, these models can provide valuable preliminary data. Predictions for ADME properties include water solubility, gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like Cytochrome P450 (CYP) isoforms. parssilico.comphytojournal.com Toxicity predictions can flag potential liabilities such as mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization. nih.govnih.gov The PubChem database provides aggregated GHS hazard classifications based on notifications to the ECHA C&L Inventory, indicating potential oral toxicity, skin irritation, and eye irritation for this compound. nih.gov
These predictive models act as an initial filter, helping to de-risk drug development by identifying potential issues before resource-intensive experimental studies are undertaken. rasayanjournal.co.in
Table 4: Predicted ADME and Toxicity Properties of this compound Note: These are predictions from computational models and require experimental validation.
| Property | Predicted Value/Classification | In Silico Tool/Methodology |
|---|---|---|
| ADME | ||
| Molecular Weight | 153.14 g/mol nih.gov | Calculation |
| LogP (Lipophilicity) | 0.2 nih.gov | XLogP3 nih.gov |
| Water Solubility | Soluble | Predicted by SwissADME based on LogS parssilico.com |
| GI Absorption | High | Predicted by SwissADME (BOILED-Egg model) parssilico.com |
| BBB Permeant | No | Predicted by SwissADME (BOILED-Egg model) parssilico.com |
| P-glycoprotein Substrate | No | Prediction by various SVM models researchgate.net |
| CYP Isoform Inhibition | Likely inhibitor of some isoforms (e.g., CYP2C9, CYP3A4) | Prediction based on structural similarity to known inhibitors phytojournal.com |
| Toxicity | ||
| Acute Oral Toxicity | Harmful if swallowed (Category 4) nih.gov | GHS Classification (ECHA) nih.gov |
| Mutagenicity (Ames) | Likely Negative | Prediction by models like ProTox-II or Derek Nexus parssilico.comnih.gov |
| Carcinogenicity | Likely Negative | Prediction by various QSAR models parssilico.com |
| Skin Sensitization | May cause an allergic skin reaction nih.gov | GHS Classification (ECHA) nih.gov |
Emerging Research Directions and Future Perspectives for 3,5 Dihydroxybenzamide
Development of Prodrug Strategies and Advanced Delivery Systems for 3,5-Dihydroxybenzamide (in research models)
A significant hurdle in translating promising chemical entities from the laboratory to practical application is ensuring they can reach their target site in the body effectively. Prodrug strategies and advanced delivery systems represent key areas of research to enhance the bioavailability and efficacy of compounds like this compound. A prodrug is an inactive or less active molecule that is converted into the active drug within the body, a strategy often used to improve properties such as solubility or permeability. researchgate.net
While specific research on prodrugs of this compound is limited, the principles are well-established in pharmaceutical development. For a molecule with hydroxyl groups like this compound, esterification is a common prodrug approach. Creating ester analogues can improve lipophilicity, which may enhance absorption. researchgate.net These esters would then be hydrolyzed by enzymes in the body to release the active this compound.
Targeted Delivery Approaches in Research Models
Targeted delivery aims to concentrate a therapeutic compound at the site of action, thereby increasing its efficacy and reducing potential off-target effects. For a compound with anticancer potential like this compound, this could involve conjugation to a ligand that binds to receptors overexpressed on cancer cells. smolecule.comresearchgate.net This approach ensures that a higher concentration of the active molecule is delivered directly to the tumor tissue. Research in this area would involve identifying suitable biomarkers on target cells and developing chemical methods to link this compound to the corresponding targeting moiety without compromising its activity.
Nanocarrier Encapsulation for Enhanced Research Efficacy
Nanocarrier encapsulation is a promising strategy for improving the delivery of therapeutic agents. Systems like liposomes, micelles, and nanoparticles can protect the encapsulated compound from premature degradation, improve its solubility, and facilitate its transport to target tissues. nih.gov
While studies specifically encapsulating this compound are not widely reported, research on a derivative provides a relevant proof of concept. A study on N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B) utilized an oil-in-water emulsion to improve its bioavailability. mdpi.comnih.gov The research determined how the compound distributes itself within the emulsion, which is crucial for protecting it and enhancing its potential efficacy. nih.gov This approach demonstrates how lipid-based delivery systems could be explored for this compound to enhance its delivery in research models.
| Delivery Strategy | Principle | Potential Application for this compound |
| Prodrugs | Chemical modification to an inactive form that is activated in vivo. | Esterification of the hydroxyl groups to improve lipophilicity and absorption. |
| Targeted Delivery | Conjugation to a ligand that binds to specific cellular receptors. | Linking to antibodies or small molecules that target receptors on cancer cells. |
| Nanocarriers | Encapsulation within nanoscale vehicles like liposomes or emulsions. | Improving solubility, stability, and controlling the release profile of the compound. |
Combinatorial Approaches with Existing Therapeutic Modalities in Preclinical Studies
In fields such as oncology, combination therapy is a cornerstone of treatment. The rationale is to target multiple pathways simultaneously to achieve a synergistic effect and overcome resistance. Given the preclinical data suggesting this compound has anticancer properties, future research could explore its efficacy in combination with established chemotherapeutic agents or targeted therapies. smolecule.com Preclinical studies would be designed to determine if this compound can enhance the cytotoxic effects of other drugs, potentially allowing for lower doses and reduced toxicity. Such studies would involve in vitro testing on cancer cell lines followed by in vivo evaluation in animal models to assess synergy and safety.
Potential in Materials Science or Industrial Applications Based on this compound Properties
Beyond pharmaceuticals, the chemical structure of this compound makes it a candidate for applications in materials science. smolecule.com Its dihydroxy-substituted benzene (B151609) ring and amide group provide sites for hydrogen bonding, which is a critical interaction in the design of supramolecular architectures and crystal engineering. researchgate.net
One study reported the synthesis and crystal structure of N,N'-bis(this compound)-1,4-benzene, a larger molecule built from a derivative of this compound. researchgate.net The ability of the amide and hydroxyl groups to form extensive hydrogen-bonded networks was key to its structural self-assembly. researchgate.net This highlights the potential of using this compound as a molecular building block for creating novel crystalline materials with specific, designed properties. Such materials could have applications in areas like nonlinear optics, gas storage, or as functional polymers. Additionally, its role as a building block in synthetic organic chemistry is a fundamental industrial application. smolecule.com
Challenges and Opportunities in Translating Research Findings Related to this compound
Translating promising preclinical findings into viable applications is a complex process fraught with challenges. For this compound and its derivatives, these hurdles are both chemical and biological.
Challenges:
Large-Scale Synthesis: Developing an efficient, cost-effective, and scalable synthesis is crucial. Research on a glucokinase inhibitor with a this compound structure (MK-0941) highlighted challenges in early-stage synthesis, including issues with yield variability, the need for multiple recrystallizations to achieve desired purity, and batch-to-batch inconsistencies in impurity profiles. pharmtech.comamazonaws.com
Bioavailability and Pharmacokinetics: As with many small molecules, achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties is a major obstacle. The inherent physicochemical properties of this compound may lead to poor solubility or rapid metabolism, necessitating the advanced delivery strategies discussed earlier.
Target Identification and Validation: While the compound shows biological activity, precisely identifying its molecular targets and mechanism of action is essential for further development, particularly for therapeutic applications.
Opportunities:
Scaffold for Drug Discovery: The this compound structure can serve as a versatile scaffold for the development of new therapeutic agents. Its proven bioactivities, including roles as a glucokinase activator and tyrosinase inhibitor, suggest that chemists can create libraries of derivatives to optimize potency and selectivity for various targets. smolecule.comtandfonline.com
Broad-Spectrum Potential: The reported anticancer, anti-inflammatory, antioxidant, and antimicrobial properties suggest that this compound could be investigated for a wide range of applications, from medicine to cosmetics. smolecule.com
| Aspect of Translation | Specific Challenge/Opportunity |
| Chemistry | Challenge: Achieving efficient and reproducible large-scale synthesis with high purity. pharmtech.comamazonaws.com |
| Pharmacology | Challenge: Overcoming potential poor bioavailability and unfavorable pharmacokinetic properties. |
| Biology | Challenge: Elucidating the precise molecular mechanisms and targets of action. |
| Drug Discovery | Opportunity: Using the structure as a foundational scaffold to create novel derivatives with enhanced activity. tandfonline.com |
| Applications | Opportunity: Exploring its diverse biological activities for therapeutic, cosmetic, or other industrial uses. smolecule.com |
Ethical Considerations in Research Involving Novel Chemical Entities like this compound
The development of any new chemical entity, including this compound, is governed by a strict set of ethical principles designed to ensure safety, transparency, and responsible conduct.
Preclinical Research: In preclinical studies involving animal models, ethical oversight is paramount. Research must adhere to guidelines that ensure animal welfare, such as those from the UK National Cancer Research Institute. nih.gov Protocols must be reviewed by an Animal Welfare and Ethical Review Board to ensure that the research is justified, and that animal discomfort is minimized. nih.govtandfonline.com
Data Integrity and Transparency: Researchers have an ethical obligation to report findings accurately and transparently, including both positive and negative results. This ensures that the scientific community has a complete and unbiased understanding of the compound's properties.
Future Clinical Translation: Should research on this compound or its derivatives progress toward human trials, a host of other ethical considerations will apply. These include obtaining informed consent from participants, ensuring a favorable risk-benefit ratio, and protecting patient privacy. The transition from preclinical to clinical research requires rigorous review by institutional review boards (IRBs) or independent ethics committees.
The ethical framework guiding novel compound research is designed to balance the pursuit of scientific advancement with the welfare of research subjects and the broader public interest.
Q & A
Q. What are the standard analytical methods for confirming the purity and structure of 3,5-Dihydroxybenzamide in synthetic chemistry research?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, with thresholds typically ≥98% (as per industrial standards) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies structural features, such as hydroxyl proton signals near δ 9–10 ppm and aromatic resonances in the δ 6.5–7.5 ppm range. Mass spectrometry (MS) confirms the molecular ion peak at m/z 153.13 (C₇H₇NO₃) . Infrared (IR) spectroscopy detects key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and O-H stretches at ~3300 cm⁻¹) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers anticipate?
- Methodological Answer : ¹H NMR reveals two equivalent aromatic protons (singlet, δ ~6.5 ppm) and hydroxyl protons (broad singlets, δ ~9–10 ppm). ¹³C NMR shows signals for the amide carbonyl (~168 ppm) and aromatic carbons (~105–150 ppm). IR spectra should confirm amide and phenolic O-H stretches, while UV-Vis may exhibit absorption maxima near 270–290 nm due to π→π* transitions in the aromatic system .
Q. What are the common impurities encountered during the synthesis of this compound, and how can chromatographic methods be employed for their identification?
- Methodological Answer : Common impurities include unreacted 3,5-dihydroxybenzoic acid, incomplete amidation intermediates, and oxidation byproducts (e.g., quinones). Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) effectively separates these impurities. Gradient elution (water/acetonitrile with 0.1% formic acid) enhances resolution. Quantification via calibration curves ensures batch consistency .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway of this compound to address challenges such as enantiomeric purity and batch variability?
- Methodological Answer : Batch variability often arises from inconsistent reaction temperatures or catalytic efficiency. Optimizing amidation conditions (e.g., using HATU/DMAP coupling agents in DMF at 60°C) improves yield and reduces side products. Recrystallization from ethanol/water mixtures (1:3 v/v) enhances enantiomeric purity (>99% ee). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real-time to minimize variability .
Q. How do the positions of hydroxyl groups in this compound influence its biological activity, particularly in antioxidant and anticancer applications?
- Methodological Answer : The meta-positioned hydroxyl groups enable radical scavenging via hydrogen atom transfer (HAT), as shown in DPPH/ABTS assays (IC₅₀ ~20–50 μM). In anticancer studies (e.g., MTT assays against MCF-7 cells), the compound’s ability to chelate metal ions (e.g., Fe²⁺) disrupts redox homeostasis, inducing apoptosis. Structure-activity relationship (SAR) studies suggest substituting the amide group with electron-withdrawing moieties enhances cytotoxicity .
Q. In material science research, how is this compound utilized as a building block for functional polymers or dendrimers?
- Methodological Answer : Its symmetrical dihydroxy-amide structure facilitates hydrogen-bonded networks in supramolecular assemblies. For example, copolymerization with diisocyanates generates polyurethanes with tunable thermal stability (TGA analysis shows decomposition >250°C). In dendrimers, it serves as a core unit for branching via amide coupling, enabling applications in drug delivery (e.g., pH-responsive release) .
Q. What role does this compound play in the design of supramolecular structures, and how can crystallographic data inform this application?
- Methodological Answer : X-ray crystallography reveals intermolecular hydrogen bonds between amide N-H and phenolic O-H groups (d = 1.8–2.1 Å), forming 2D sheets or 3D frameworks. These interactions guide the design of metal-organic frameworks (MOFs) for gas storage (e.g., CO₂ adsorption at 1 bar). Thermal displacement parameters (Uₑq ~0.05 Ų) from crystallographic data predict structural stability under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
